molecular formula C27H24FN3O B4161416 [6,8-dimethyl-2-(pyridin-2-yl)quinolin-4-yl](6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone

[6,8-dimethyl-2-(pyridin-2-yl)quinolin-4-yl](6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone

Cat. No.: B4161416
M. Wt: 425.5 g/mol
InChI Key: HBXYFHSRLZDIFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[6,8-dimethyl-2-(pyridin-2-yl)quinolin-4-yl](6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone is a complex organic compound with a unique structure that combines quinoline and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6,8-dimethyl-2-(pyridin-2-yl)quinolin-4-yl](6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and pyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include fluorinating agents, methylating agents, and carbonylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

[6,8-dimethyl-2-(pyridin-2-yl)quinolin-4-yl](6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Halogenation and alkylation reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

[6,8-dimethyl-2-(pyridin-2-yl)quinolin-4-yl](6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of [6,8-dimethyl-2-(pyridin-2-yl)quinolin-4-yl](6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds with similar quinoline structures but different substituents.

    Pyridine derivatives: Compounds with pyridine rings and various functional groups.

Uniqueness

[6,8-dimethyl-2-(pyridin-2-yl)quinolin-4-yl](6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone is unique due to its specific combination of quinoline and pyridine moieties, along with the presence of fluorine and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(6,8-dimethyl-2-pyridin-2-ylquinolin-4-yl)-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O/c1-16-12-17(2)26-21(13-16)22(15-24(30-26)23-6-4-5-11-29-23)27(32)31-18(3)7-8-19-14-20(28)9-10-25(19)31/h4-6,9-15,18H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXYFHSRLZDIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1C(=O)C3=CC(=NC4=C(C=C(C=C34)C)C)C5=CC=CC=N5)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[6,8-dimethyl-2-(pyridin-2-yl)quinolin-4-yl](6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone
Reactant of Route 2
Reactant of Route 2
[6,8-dimethyl-2-(pyridin-2-yl)quinolin-4-yl](6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone
Reactant of Route 3
[6,8-dimethyl-2-(pyridin-2-yl)quinolin-4-yl](6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone
Reactant of Route 4
[6,8-dimethyl-2-(pyridin-2-yl)quinolin-4-yl](6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone
Reactant of Route 5
[6,8-dimethyl-2-(pyridin-2-yl)quinolin-4-yl](6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone
Reactant of Route 6
[6,8-dimethyl-2-(pyridin-2-yl)quinolin-4-yl](6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.